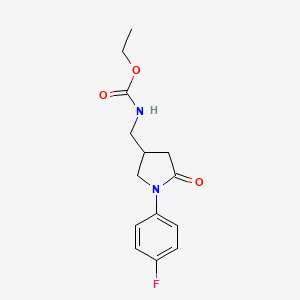![molecular formula C15H12Cl3NOS B2914950 N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide CAS No. 306732-07-0](/img/structure/B2914950.png)
N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide, also known as DCPMT, is a synthetic organic compound belonging to the family of arylthioacetamides. It is a white solid with a molecular weight of 297.11 g/mol and a melting point of 107-108°C. DCPMT has various applications in scientific research and is used as an insecticide and fungicide.
Aplicaciones Científicas De Investigación
Synthetic Routes and Inhibitory Potential
A novel series of N-aryl/aralkyl derivatives, including the compound , was synthesized to explore their α-glucosidase inhibitory potential. Through a multi-step synthetic route, a library of compounds was produced, demonstrating significant inhibition of α-glucosidase, which suggests potential applications in managing diabetes through the inhibition of carbohydrate digestion. Molecular modeling and ADME predictions were also performed to support the findings, indicating these compounds as promising drug leads (Iftikhar et al., 2019).
Antiviral and Antiapoptotic Effects
Another study focused on a novel anilidoquinoline derivative related to the compound , highlighting its significant antiviral and antiapoptotic effects in vitro. This study presented a promising therapeutic efficacy in treating Japanese encephalitis, demonstrating a considerable decrease in viral load and an increase in survival in treated mice. These findings suggest potential applications in the development of antiviral therapies for diseases such as Japanese encephalitis (Ghosh et al., 2008).
Comparative Metabolism Study
Research into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has provided insights into their carcinogenicity and metabolic pathways. This comparative study helps understand the complex metabolic activation pathway leading to DNA-reactive products, contributing to the assessment of the carcinogenic risk associated with exposure to these compounds (Coleman et al., 2000).
Antibacterial, Antifungal, and Anticancer Studies
The synthesis and characterization of N-((Diphenylamino)methyl)acetamide and its metal chelates, which share structural similarities with the compound , have shown positive results in antibacterial, antifungal, and anticancer activities. These studies open avenues for the use of such compounds as antimetabolites in treating various diseases and conditions, highlighting their potential as versatile therapeutic agents (Muruganandam et al., 2013).
Quantum Chemical Calculations and Vibrational Spectroscopy
The molecular structural parameters, thermodynamic properties, and vibrational frequencies of derivatives of N-(2,3-dichlorophenyl) acetamide have been thoroughly investigated using density functional theory (DFT). These studies contribute to a deeper understanding of the physical and chemical properties of these compounds, facilitating their application in various scientific and industrial contexts (Choudhary et al., 2014).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NOS/c16-11-6-4-10(5-7-11)8-21-9-14(20)19-13-3-1-2-12(17)15(13)18/h1-7H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZGGQASXMYAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-[(4-chlorophenyl)methylthio]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

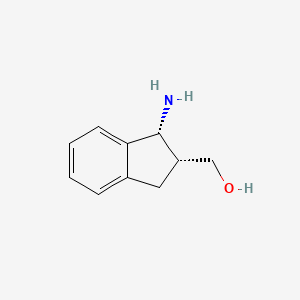
![1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one](/img/structure/B2914868.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)
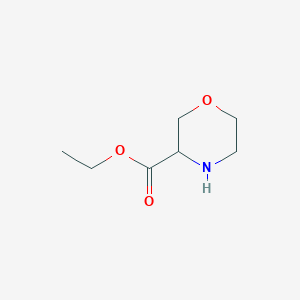

![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)
![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)
![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)
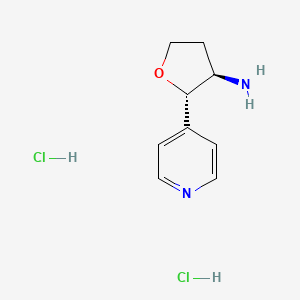
![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)
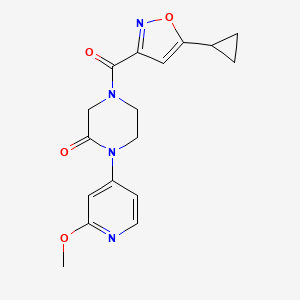
![(1R,5S)-8-((4-ethoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2914887.png)
